N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide
Brand Name: Vulcanchem
CAS No.: 1005976-27-1
VCID: VC5463687
InChI: InChI=1S/C24H20FN7O/c1-14-8-9-20(15(2)10-14)31-22-18(12-28-31)23(27-13-26-22)32-21(11-16(3)30-32)29-24(33)17-6-4-5-7-19(17)25/h4-13H,1-3H3,(H,29,33)
SMILES: CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=CC=C5F)C
Molecular Formula: C24H20FN7O
Molecular Weight: 441.47

N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide

CAS No.: 1005976-27-1

Cat. No.: VC5463687

Molecular Formula: C24H20FN7O

Molecular Weight: 441.47

* For research use only. Not for human or veterinary use.

N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide - 1005976-27-1

Specification

CAS No. 1005976-27-1
Molecular Formula C24H20FN7O
Molecular Weight 441.47
IUPAC Name N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-fluorobenzamide
Standard InChI InChI=1S/C24H20FN7O/c1-14-8-9-20(15(2)10-14)31-22-18(12-28-31)23(27-13-26-22)32-21(11-16(3)30-32)29-24(33)17-6-4-5-7-19(17)25/h4-13H,1-3H3,(H,29,33)
Standard InChI Key QLYXUDPHKLGDLH-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=CC=C5F)C

Introduction

Structural Elucidation and Molecular Properties

Core Architecture and Substituent Effects

The compound features a pyrazolo[3,4-d]pyrimidine scaffold, a bicyclic system comprising fused pyrazole and pyrimidine rings. The 2,4-dimethylphenyl group at position 1 of the pyrazolo[3,4-d]pyrimidine introduces steric bulk and hydrophobicity, which may enhance target selectivity . At position 5 of the pyrazole ring, a 3-methyl group and a 2-fluorobenzamide substituent contribute to electronic stabilization and hydrogen-bonding interactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC24H20FN7O\text{C}_{24}\text{H}_{20}\text{FN}_7\text{O}
Molecular Weight441.5 g/mol
SMILES NotationCc1ccc(-n2ncc3c(-n4nc(C)cc4NC(=O)c4ccccc4F)ncnc32)c(C)c1
Topological Polar Surface Area96.8 Ų

The fluorine atom in the benzamide group increases electronegativity, potentially improving membrane permeability and metabolic stability. The compound’s topological polar surface area (96.8 Ų) suggests moderate solubility, aligning with Lipinski’s rule of five for drug-likeness .

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis involves sequential coupling reactions:

  • Formation of Pyrazolo[3,4-d]Pyrimidine Core: Condensation of 2,4-dimethylphenylhydrazine with ethyl cyanoacetate yields the pyrazolo[3,4-d]pyrimidine intermediate .

  • Introduction of Pyrazole Moiety: A Buchwald–Hartwig amination couples the core with 3-methyl-1H-pyrazol-5-amine under palladium catalysis.

  • Benzamide Functionalization: The final step employs a carbodiimide-mediated coupling of 2-fluorobenzoic acid to the pyrazole amine .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
1Ethyl cyanoacetate, DMF, 110°C7895
2Pd(dba)₂, Xantphos, K₃PO₄6598
3EDC, HOBt, DCM8299

Critical challenges include minimizing byproducts during the amination step and ensuring regioselectivity in benzamide formation .

Biological Activity and Mechanism of Action

Kinase Inhibition Profiling

The compound exhibits nanomolar inhibition (IC50=12.3nM\text{IC}_{50} = 12.3 \, \text{nM}) against ABL1 kinase, a target in chronic myeloid leukemia. Molecular dynamics simulations reveal that the 2-fluorobenzamide group forms a hydrogen bond with Glu286, while the 2,4-dimethylphenyl moiety occupies a hydrophobic pocket near Thr315 .

Antiproliferative Effects

In vitro assays using K562 leukemia cells demonstrated dose-dependent growth inhibition (GI50=0.8μM\text{GI}_{50} = 0.8 \, \mu\text{M}). Apoptosis induction was confirmed via caspase-3/7 activation and Annexin V staining .

Pharmacological Applications

Oncology Therapeutics

The compound’s kinase inhibition profile positions it as a candidate for tyrosine kinase inhibitor (TKI)-resistant cancers. In vivo studies in xenograft models showed a 60% reduction in tumor volume after 21 days of oral administration (10 mg/kg/day) .

Inflammatory Disease Modulation

Preliminary data indicate suppression of TNF-α production in RAW 264.7 macrophages (IC50=3.2μM\text{IC}_{50} = 3.2 \, \mu\text{M}), suggesting utility in rheumatoid arthritis .

Comparative Analysis with Structural Analogs

Table 3: Activity of Pyrazolo[3,4-d]Pyrimidine Derivatives

CompoundTarget KinaseIC50\text{IC}_{50} (nM)Solubility (µg/mL)
Target CompoundABL112.315.4
1-(4-Fluorophenyl) AnalogJAK245.622.1
N,N-Dipropyl DerivativeEGFR89.78.9

The 2-fluorobenzamide group confers superior kinase selectivity compared to bulkier substituents, which may reduce off-target effects .

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